
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3-fluoro-4-methylaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluoro group.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.
Applications De Recherche Scientifique
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects. Additionally, it may interact with microbial enzymes, disrupting their function and exhibiting antimicrobial activity.
Comparaison Avec Des Composés Similaires
N-(3-Fluoro-4-methylphenyl)-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-Fluoro-4-methylphenylboronic acid: Another fluorinated phenyl derivative with different functional groups.
1,2,4-Triazole-containing compounds: Similar heterocyclic compounds with nitrogen atoms in the ring, exhibiting various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and methyl groups, which can influence its chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C11H12FN3 |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
N-(3-fluoro-4-methylphenyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H12FN3/c1-8-3-4-9(5-11(8)12)14-10-6-13-15(2)7-10/h3-7,14H,1-2H3 |
Clé InChI |
FJRKBKUNOKEVEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=CN(N=C2)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


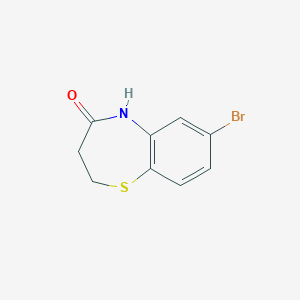
![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)





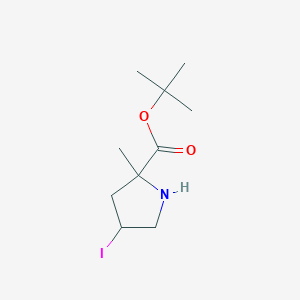
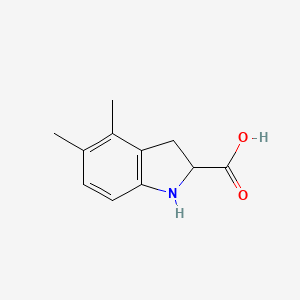
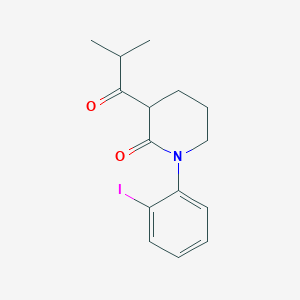
![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)
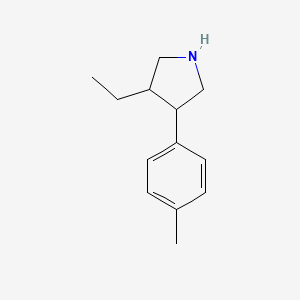
![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)

